molecular formula C17H25N3O3S B602158 2-Hydroxyalmotriptan CAS No. 1309457-19-9

2-Hydroxyalmotriptan

Cat. No.: B602158
CAS No.: 1309457-19-9
M. Wt: 351.47
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Description

2-Hydroxyalmotriptan is a structurally characterized compound that serves as a critical reference standard in pharmaceutical research and development . Its primary application lies in the analytical method development and validation for the migraine medication almotriptan, ensuring consistency and quality in formulations intended for therapeutic use . As a specified impurity and metabolite, this compound is essential for Quality Control (QC) activities, supporting Abbreviated New Drug Applications (ANDA) and commercial production by helping to identify and quantify related substances in active pharmaceutical ingredients (APIs) . Researchers utilize this compound to study the pharmacological profile and metabolic pathways of almotriptan, a selective serotonin 5-HT 1B/1D receptor agonist used in the acute treatment of migraine attacks . Investigation into metabolites like this compound provides valuable insights into the drug's mechanism of action, which involves cranial vasoconstriction and inhibition of pain pathways in the trigeminal nerve system . This compound is therefore indispensable for advancing scientific understanding in neurology and pharmacology, particularly in the context of migraine and analgesic research.

Properties

CAS No.

1309457-19-9

Molecular Formula

C17H25N3O3S

Molecular Weight

351.47

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-[2-(Dimethylamino)ethyl]-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-Indol-2-ol; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 2-Hydroxyalmotriptan Generation

The generation of this compound is intrinsically linked to the synthesis of Almotriptan (B1666892) itself, often arising as a metabolic byproduct or an impurity formed during synthesis or degradation. The established synthetic routes for the core Almotriptan structure can, therefore, be considered foundational. Oxidation of the indole (B1671886) ring at the C2 position is a known metabolic and chemical transformation.

Key synthetic strategies for the Almotriptan scaffold include:

Fischer Indole Synthesis : This classical method remains a cornerstone for indole ring formation. One documented process for Almotriptan involves the reaction of a substituted phenylhydrazine, specifically 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine, with 4,4-diethoxy-N,N-dimethylbutylamine. google.com The cyclization of the resulting hydrazone intermediate under acidic conditions yields the indole structure. google.com The formation of the 2-hydroxy derivative can occur through incidental oxidation of the indole ring during these steps or upon storage of the final compound.

Heck Cyclization : More modern approaches have employed palladium-catalyzed reactions. google.com A synthetic scheme for Almotriptan has been reported that utilizes an intramolecular Heck cyclization as the key step to construct the indole ring system. google.com This pathway involves coupling an ortho-haloaniline derivative with an appropriate alkene, followed by cyclization.

Reductive Cyclization : Another approach involves the reductive cyclization of nitrobenzene (B124822) derivatives to form the indole nucleus. nih.gov

While these pathways are designed to produce Almotriptan, the presence of oxidizing agents or conditions can lead to the formation of this compound. For its specific use as a reference standard, it is often prepared via custom synthesis, which may involve the controlled oxidation of a suitable Almotriptan intermediate or the final molecule. cleanchemlab.com

Exploration of Novel Synthetic Routes to Hydroxylated Indole Derivatives

The broader field of organic chemistry is continually developing new methods for the synthesis of functionalized indoles, including hydroxylated derivatives. These novel routes offer potential for more efficient and selective production of compounds like this compound.

Recent advancements in this area include:

Transition-Metal Catalyzed C-H Functionalization : Groundbreaking research has demonstrated the selective alkylation of indoles at the C5 position using a copper-catalyzed reaction with α-diazomalonates as carbene precursors. bioengineer.org This method avoids more expensive rhodium catalysts and shows high tolerance for various substituents, offering a versatile strategy for building complex indole structures that could be adapted for hydroxylated targets. bioengineer.org

Annulation of C-nitrosoaromatics : A novel and highly regioselective method involves the annulation of C-nitrosoaromatics with conjugated terminal alkynones to produce 3-aroylindoles and N-hydroxyindoles. unito.it This atom- and step-economical approach provides a direct route to functionalized indole cores. unito.it

Synthesis from Indenones : A recently reported approach utilizes indenones as starting materials for the synthesis of 4-hydroxy indoles. onlinescientificresearch.com This previously unpublished method has been shown to work on a broad scope of substrates, suggesting its potential as a new named reaction for accessing specific hydroxylated indole isomers. onlinescientificresearch.com

Regioselective Lithiation : New methods for the regioselective lithiation of protected 1-hydroxyindole (B3061041) derivatives have been developed, enabling the introduction of substituents at specific positions, such as the C2 position. researchgate.net This strategy provides a powerful tool for the targeted synthesis of 2-substituted indoles. researchgate.net

These innovative methods highlight the ongoing efforts to expand the synthetic chemist's toolkit for creating complex and specifically functionalized indole derivatives, which could be leveraged for the targeted synthesis of this compound.

Preparation of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopic labeling is an indispensable technique for studying the metabolism, pharmacokinetics, and mechanism of action of chemical compounds. scripps.edu For this compound, isotopically labeled analogs serve as crucial internal standards for quantitative analysis by mass spectrometry and as probes in metabolic studies. scripps.edu

A common approach is the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D). For instance, a deuterated analog, Almotriptan-D6, has been synthesized. synzeal.com The preparation of such labeled compounds typically involves incorporating the isotopic label at a late stage of the synthesis or using an isotopically labeled starting material in one of the established synthetic pathways. The six deuterium atoms in Almotriptan-D6 are typically placed on the two N-methyl groups of the dimethylaminoethyl side chain. This can be achieved by using a deuterated methylating agent during the synthesis. The subsequent hydroxylation at the 2-position would yield the corresponding labeled this compound-D6.

These stable-labeled molecules are particularly valuable as internal standards in bioanalytical assays, allowing for precise quantification of the unlabeled analyte in complex biological matrices. scripps.edu

Chemical Derivatization Strategies for Enhanced Research Utility

Chemical derivatization is a powerful strategy to enhance the analytical properties of a molecule for research purposes. For this compound, which contains a primary/secondary amine in its structure (after potential demethylation) or a tertiary amine, derivatization can improve sensitivity and specificity in analytical techniques like mass spectrometry and chromatography. nih.gov

One effective strategy involves targeting the amine functionality. A representative derivatization reaction is the formation of a Schiff base. nih.gov For example, reacting an amine-containing metabolite with 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) introduces a larger, more easily ionizable chromophore into the molecule. nih.gov This enhances detection in both UV-based chromatographic methods and mass spectrometry, particularly in MALDI imaging mass spectrometry (IMS) where it can improve signal intensity and aid in the spatial localization of the compound within tissues. nih.gov

This approach allows for the unambiguous identification of the analyte and helps to distinguish it from isobaric compounds, which is a significant challenge in metabolomics and impurity profiling. nih.gov

Metabolic Pathways and Enzymatic Formation of 2 Hydroxyalmotriptan

Identification of Specific Enzymatic Systems Governing Hydroxylation

In vitro investigations utilizing human liver subcellular fractions (such as microsomes and S9 fractions) and cDNA-expressed human enzymes have been instrumental in identifying the specific enzymes that catalyze the hydroxylation of almotriptan (B1666892). nih.gov This hydroxylation is a key step in one of the major metabolic pathways for the drug. fda.gov

Investigation of Biotransformation Kinetics in Preclinical In Vitro Systems

The kinetics of almotriptan's biotransformation have been characterized using preclinical in vitro systems, primarily human liver microsomes. nih.govresearchgate.net These experiments are designed to determine Michaelis-Menten kinetic constants, such as Kmand Vmax, by incubating the substrate (almotriptan) across a range of concentrations and measuring the rate of metabolite formation. xenotech.comnih.gov

Studies using these in vitro models, including human liver S9 fractions and recombinant human enzymes, established the conditions under which metabolite formation is proportional to incubation time and protein concentration. nih.govxenotech.com It was demonstrated that human liver microsomes metabolize almotriptan to form the 2-hydroxy intermediate. nih.gov While specific Kmand Vmax values for the formation of 2-Hydroxyalmotriptan are not widely published, the established methodologies confirm that this reaction follows enzyme kinetics that can be modeled. taylorandfrancis.comaltex.orgd-nb.info These in vitro studies are crucial for reaction phenotyping and understanding the potential for drug-drug interactions. xenotech.compsu.edu

Characterization of Related Metabolic Cascade Products and Intermediates

The metabolism of almotriptan results in a cascade of products, with this compound serving as a key intermediate rather than an end-product. nih.gov Investigations have identified several key metabolites:

This compound : Formed by CYP3A4/CYP2D6-mediated hydroxylation of the pyrrolidine (B122466) ring. nih.govfda.gov It has been detected in in vitro studies but is considered a transient intermediate. tripod.com

Gamma-aminobutyric acid derivative : This major metabolite is formed when this compound is further oxidized by the enzyme aldehyde dehydrogenase. nih.govfda.govtripod.com

Indoleacetic acid derivative : This is the other major inactive metabolite, formed through the separate, predominant pathway catalyzed by MAO-A. nih.govfda.gov

Minor Metabolites : Other minor pathways include N-oxidation of the dimethylaminoethyl side chain, catalyzed by flavin monooxygenase (FMO), and N-demethylation. nih.govtripod.com

Both the gamma-aminobutyric acid and the indoleacetic acid derivatives are the primary metabolites found in vivo in humans and are considered inactive. nih.govfda.gov

Table 1: Major Metabolic Pathways of Almotriptan

PrecursorMetaboliteKey EnzymesMetabolic Pathway
AlmotriptanThis compound (Intermediate)CYP3A4, CYP2D6Hydroxylation
This compound Gamma-aminobutyric acid derivativeAldehyde dehydrogenaseOxidation
AlmotriptanIndoleacetic acid derivativeMAO-AOxidative Deamination
AlmotriptanN-Oxide derivativeFlavin Monooxygenase (FMO)N-Oxidation

Comparative Metabolic Stability Studies of Indoleamine Derivatives

The metabolic profile of almotriptan, as an indoleamine derivative, can be compared with other compounds in its class, such as other triptans, to understand differences in metabolic stability. Triptans exhibit considerable diversity in their primary metabolic pathways. nih.govnih.gov

Sumatriptan and rizatriptan are metabolized predominantly by MAO-A. nih.govnih.gov

Eletriptan is primarily metabolized by CYP3A4, making it more susceptible to interactions with inhibitors or inducers of this specific enzyme. psu.edunih.gov

Frovatriptan is metabolized mainly by CYP1A2. nih.gov

Zolmitriptan , similar to almotriptan, is metabolized by both MAO-A and CYP enzymes (specifically CYP1A2). nih.govnih.gov

Almotriptan's reliance on two major, distinct enzymatic systems (MAO-A and CYP450) for its clearance provides a degree of metabolic stability. researchgate.netresearchgate.net This diverse metabolic profile suggests that the inhibition of one pathway may be compensated by the other, making its pharmacokinetics less vulnerable to alteration by single-enzyme inhibitors compared to derivatives that rely on a single metabolic route. researchgate.net This contrasts with a compound like eletriptan, which is more dependent on a single CYP isozyme for its elimination. nih.gov

Table 2: Comparative Primary Metabolic Enzymes for Triptans (Indoleamine Derivatives)

CompoundPrimary Metabolic Enzyme(s)
Almotriptan MAO-A, CYP3A4, CYP2D6
SumatriptanMAO-A
RizatriptanMAO-A
ZolmitriptanMAO-A, CYP1A2
EletriptanCYP3A4
FrovatriptanCYP1A2
NaratriptanVarious CYPs, MAO-A

Molecular Interactions and Mechanistic Pharmacology Research

Evaluation of Receptor Binding Profiles (e.g., Serotonin (B10506) Receptor Subtypes)

The therapeutic action of the parent compound, almotriptan (B1666892), is defined by its high binding affinity for 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptor subtypes. fda.govwikidoc.orgwikipedia.org It possesses only weak affinity for 5-HT1A and 5-HT7 receptors and no significant interaction with a host of other receptor types. wikidoc.orgdrugbank.com

Direct and specific receptor binding data for 2-Hydroxyalmotriptan is not extensively detailed in publicly available research. However, its significance is understood by examining the activity of the metabolic pathway it belongs to. This compound is an intermediate metabolite. rxlist.comfda.gov The final metabolites of this pathway, such as the gamma-aminobutyric acid derivative, are reported to be inactive. rxlist.comfda.gov This strongly suggests that the introduction of the hydroxyl group to the pyrrolidine (B122466) ring is a critical step that leads to a significant reduction or complete loss of affinity for the target 5-HT1B/1D receptors.

Table 1: Receptor Binding Profile of Almotriptan (Parent Compound)

Receptor Subtype Binding Affinity
5-HT1B High
5-HT1D High
5-HT1F High
5-HT1A Weak
5-HT7 Weak
5-HT2, 5-HT3, 5-HT4, 5-HT6 No Significant Affinity
Adrenergic (alpha or beta) No Significant Affinity
Dopaminergic (D1, D2) No Significant Affinity

This table summarizes the known receptor binding profile for the parent compound, almotriptan, providing a baseline for understanding the impact of metabolism. wikidoc.orgdrugbank.com

Assessment of Enzyme Inhibition or Activation Potential

The formation of this compound is a direct result of enzymatic action on its parent compound. Cytochrome P450-mediated oxidation is a major route of almotriptan metabolism, accounting for approximately 12% of the dose. rxlist.commims.com Specifically, the hydroxylation of almotriptan's pyrrolidine ring to form the 2-hydroxy intermediate is catalyzed by the enzymes CYP3A4 and CYP2D6. rxlist.comwikipedia.org

While the enzymes responsible for the creation of this compound are well-identified, there is a lack of available data regarding the potential for this compound to, in turn, inhibit or activate these or other enzymes. The research focus remains on the metabolism of the parent drug rather than the subsequent interactions of its metabolites.

Table 2: Enzymes Involved in the Metabolism of Almotriptan

Enzyme Metabolic Pathway Resulting Metabolite/Intermediate
CYP3A4 P450-mediated oxidation This compound (intermediate)
CYP2D6 P450-mediated oxidation This compound (intermediate)
Monoamine Oxidase A (MAO-A) Oxidative deamination Indoleacetic acid derivative
Aldehyde Dehydrogenase Oxidation Gamma-aminobutyric acid derivative (from this compound intermediate)

This table highlights the key enzymes that metabolize almotriptan, with CYP3A4 and CYP2D6 being directly responsible for the formation of this compound. rxlist.comfda.govwikipedia.org

Elucidation of Molecular Mechanisms in Cellular and Subcellular Models

Studies utilizing human liver subcellular fractions, such as microsomes, have been instrumental in elucidating the metabolic fate of almotriptan. It is within these models that the role of CYP3A4 and CYP2D6 in catalyzing the 2-hydroxylation of the pyrrolidine group was identified. rxlist.com These in-vitro systems demonstrated that this compound is not an end-stage metabolite but rather an unstable carbinolamine intermediate.

This intermediate undergoes further, rapid oxidation by aldehyde dehydrogenase present in the subcellular fractions to form the more stable, open-ring gamma-aminobutyric acid metabolite. rxlist.com Therefore, in cellular and subcellular models, the primary molecular mechanism involving this compound is its rapid, enzyme-mediated conversion to a downstream inactive product.

Structure-Activity Relationship (SAR) Analysis of the Hydroxylated Moiety in Biological Systems

Although a formal SAR study for this compound is not available, a clear relationship can be inferred from the existing metabolic data. The high-affinity binding of the parent drug, almotriptan, to 5-HT1B/1D receptors is responsible for its therapeutic effect. rxlist.comnih.gov The metabolic process that begins with the introduction of a hydroxyl group onto the pyrrolidine ring initiates the deactivation of the molecule.

This suggests that the structural integrity of the pyrrolidine ring is essential for potent agonist activity at the target serotonin receptors. The introduction of the polar hydroxyl (-OH) group at the 2-position likely alters the electronic and steric properties of the molecule, disrupting the precise fit into the receptor's binding pocket. This initial hydroxylation is the first and critical step in a metabolic pathway that concludes with inactive compounds. rxlist.commims.com Thus, from an SAR perspective, the 2-hydroxy moiety is a key structural modification that leads to the loss of the desired pharmacological activity.

Table of Compounds Mentioned

Compound Name
This compound
Almotriptan
Almotriptan Malate (B86768)
Gamma-aminobutyric acid derivative

Advanced Analytical Characterization and Quantification Techniques

Chromatographic Method Development for Compound Purity and Identity

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in assessing the purity and confirming the identity of 2-Hydroxyalmotriptan. These methods are developed to separate this compound from its parent compound, Almotriptan (B1666892), and other related impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis of Almotriptan and its impurities, including this compound. nih.govresearchgate.net Method development focuses on achieving optimal separation, selectivity, and sensitivity. While specific validated methods for this compound are not extensively published in peer-reviewed literature, the principles of method development for Almotriptan and its process-related impurities provide a strong framework.

A typical isocratic RP-HPLC method for Almotriptan and its impurities utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. nih.gov For instance, a method has been validated for Almotriptan malate (B86768) and its process-related impurities using a Phenomenex Gemini C18 column with a mobile phase of sodium phosphate (B84403) buffer (pH 7.6) and acetonitrile (B52724) (80:20, v/v) at a flow rate of 1.5 mL/min, with UV detection at 227 nm. nih.govresearchgate.net Another method employs a mobile phase of methanol (B129727) and water (1:1 v/v) with a C18 column and UV detection at 229 nm. ijrpc.com The development of a robust HPLC method for this compound would involve optimizing these parameters to ensure a clear separation and accurate quantification.

The following table outlines typical parameters for an HPLC method suitable for the analysis of this compound, based on established methods for Almotriptan and its impurities.

ParameterTypical Value
Column C18 (e.g., Phenomenex Gemini, Thermo Scientific)
Mobile Phase Acetonitrile and Sodium/Potassium Phosphate Buffer or Water
pH Adjusted to a suitable value (e.g., 7.6)
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 227 nm or 229 nm
Temperature Ambient or controlled (e.g., 30°C)
This table presents a generalized HPLC method based on published methods for the parent compound, Almotriptan.

Gas Chromatography (GC) Applications

Currently, there is limited specific information in the public domain regarding the direct application of Gas Chromatography (GC) for the analysis of this compound. The thermal lability and relatively high polarity of this compound and similar indole (B1671886) derivatives may present challenges for direct GC analysis, often requiring derivatization to increase volatility and thermal stability. ijpsonline.com However, GC-MS has been used for the structural elucidation of hydroxylated metabolites of other xenobiotics, suggesting its potential applicability for this compound following appropriate derivatization. oup.com

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and sensitive quantification of this compound. nih.govnih.gov In metabolism studies of Almotriptan, LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been instrumental in identifying its metabolites in various biological matrices. nih.gov

For Almotriptan, the protonated molecule [M+H]⁺ is typically observed at m/z 336.1, which then fragments to produce characteristic product ions, such as the one at m/z 201.1 in multiple reaction monitoring (MRM) mode. nih.govmdpi.com For this compound, with a molecular weight of 351.46 g/mol , the expected protonated molecule [M+H]⁺ would be at m/z 352.4. allmpus.com The fragmentation pattern of this compound would be crucial for its unequivocal identification and would likely involve losses related to the dimethylaminoethyl and the hydroxylated pyrrolidinylsulfonylmethyl side chains. DrugBank has predicted MS/MS spectra for 2-OH-almotriptan at different collision energies, which can aid in its identification. drugbank.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Spectroscopic Techniques (e.g., UV-Vis, IR) for Compound Verification and Characterization

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable tools for the preliminary verification and characterization of this compound.

UV-Vis Spectroscopy: The UV spectrum of this compound is expected to be similar to that of Almotriptan due to the shared indole chromophore. Almotriptan exhibits a UV absorption maximum at approximately 227 nm. tripod.com Spectrophotometric methods for the determination of Almotriptan have also utilized wavelengths of 229 nm and 282 nm. ijrpc.comsemanticscholar.org After derivatization, visible spectrophotometric methods for Almotriptan have been developed with absorption maxima at various wavelengths, including 450 nm, 510 nm, 520 nm, 540 nm, 620 nm, and 770 nm, depending on the reagent used. ijpsr.infoajrconline.orgactascientific.comitmedicalteam.pl The specific λmax for this compound would need to be determined experimentally but is likely to be in the same region as the parent compound.

IR Spectroscopy: The IR spectrum of this compound would provide information about its functional groups. Key expected absorption bands would include those for the O-H stretch from the hydroxyl group, N-H stretch from the indole ring, C-H stretches from the alkyl and aromatic groups, S=O stretches from the sulfonamide group, and C-N stretches. This "molecular fingerprint" is useful for confirming the identity of the compound when compared to a reference standard. synzeal.com

Development of Bioanalytical Methods for Preclinical Sample Analysis

The development of robust and validated bioanalytical methods is essential for quantifying this compound in preclinical samples, such as plasma and urine, to understand the metabolic profile of Almotriptan. tripod.comnih.gov These methods are typically based on LC-MS/MS due to the high sensitivity and selectivity required for complex biological matrices. nih.gov

The development process involves several key steps:

Sample Preparation: Efficient extraction of the analyte from the biological matrix is crucial. Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed. nih.gov For Almotriptan analysis in human plasma, both LLE and SPE have been successfully used. nih.gov

Chromatography: The HPLC conditions are optimized to separate this compound from endogenous plasma components and other metabolites.

Mass Spectrometry: The MS parameters are tuned to achieve the best sensitivity and specificity for the analyte and an internal standard.

Method Validation: The method is validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov

A validated LC-MS/MS method for Almotriptan in human plasma has demonstrated a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.govkeystonebioanalytical.com A similar level of sensitivity would be targeted for a bioanalytical method for this compound. A study on Almotriptan metabolism identified the 2-hydroxylation of the pyrrolidine (B122466) group as a metabolic pathway catalyzed by CYP3A4 and CYP2D6 in human liver microsomes. nih.gov The analysis of samples from such in vitro studies, as well as in vivo preclinical studies, would rely on a validated bioanalytical method for this compound.

The table below summarizes the key aspects of developing a bioanalytical method for this compound in preclinical samples.

ParameterDescription
Technique LC-MS/MS
Biological Matrix Plasma, Urine, Feces
Sample Preparation Liquid-Liquid Extraction or Solid-Phase Extraction
Internal Standard A stable isotope-labeled analog of this compound or a structurally similar compound
Validation Parameters Linearity, Accuracy, Precision, Selectivity, Recovery, Matrix Effect, Stability (Freeze-thaw, Short-term, Long-term)
This table outlines the general approach for developing a bioanalytical method for this compound based on established procedures for the parent drug and its metabolites.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Predicted Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpras.comresearchgate.net This method is widely used to understand and predict the interaction between a ligand, such as 2-Hydroxyalmotriptan, and a protein receptor. The primary goal of molecular docking is to identify the binding mode and affinity, which are crucial for understanding the compound's biological activity. researchgate.net

While specific molecular docking studies for this compound are not extensively documented in public literature, the principles of this technique can be applied to predict its interactions. As a metabolite of almotriptan (B1666892), its interaction with serotonin (B10506) receptors like 5-HT1B and 5-HT1D would be of significant interest. Docking simulations would involve preparing the three-dimensional structures of both this compound and the target receptor. The software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score to rank the most likely binding poses. researchgate.netnih.gov

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the hydroxyl group and amino acid residues in the receptor's active site. ijpras.com For instance, studies on related tryptamine (B22526) derivatives show that the tryptamine moiety often provides hydrophobic, ionic, and hydrogen bond interactions within the receptor. researchgate.net The introduction of a hydroxyl group in this compound could potentially alter these binding interactions compared to the parent compound, almotriptan.

Furthermore, molecular docking is crucial for understanding how this compound interacts with metabolic enzymes. Almotriptan is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. rxlist.comwikipedia.org Docking simulations could predict the binding affinity and orientation of this compound within the active sites of these enzymes, providing insight into its potential for further metabolism or inhibition of these enzymes.

Table 1: Key Aspects of Molecular Docking for this compound
AspectDescriptionPotential Application to this compound
Target IdentificationIdentifying the biological macromolecules (receptors, enzymes) with which the ligand interacts.Predicting interactions with 5-HT1B/1D receptors and metabolic enzymes like CYP3A4 and CYP2D6.
Binding Mode PredictionDetermining the orientation and conformation of the ligand within the binding site. researchgate.netUnderstanding how the hydroxyl group influences binding compared to almotriptan.
Binding Affinity EstimationCalculating a score that represents the strength of the ligand-receptor interaction.Assessing its potential activity at serotonin receptors and its role as a substrate or inhibitor of metabolizing enzymes.

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of molecular interactions compared to the static view offered by docking. nih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of both the ligand and the protein, as well as the stability of the protein-ligand complex. nih.govmdpi.com

For this compound, MD simulations could be used to:

Assess Binding Stability: After an initial docking pose is predicted, an MD simulation can be run to observe if the ligand remains stably bound within the receptor's active site over a period of nanoseconds. mdpi.com The stability of the complex can be evaluated by analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms. ajchem-a.com

Analyze Conformational Changes: MD simulations can reveal how the protein and ligand structures change upon binding, a phenomenon known as induced fit. nih.gov This is crucial for a comprehensive understanding of the binding mechanism.

Calculate Binding Free Energy: More advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a series of compounds to their biological activity. archivepp.com The goal of QSAR is to develop a mathematical model that can predict the activity of new, untested compounds based on their molecular descriptors. archivepp.com

In the context of this compound, QSAR studies could be employed to understand the mechanistic basis of its activity. By comparing a series of related triptan derivatives, including almotriptan and its metabolites, a QSAR model could identify the key structural features that contribute to their binding affinity for serotonin receptors or their susceptibility to metabolism. researchgate.net

For example, a QSAR study might reveal that the presence and position of a hydroxyl group have a quantifiable effect on receptor binding. These models often use a variety of molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, to build the correlation. archivepp.comresearchgate.net While specific QSAR models for this compound are not published, studies on other indole (B1671886) derivatives have successfully used these methods to predict biological activity. archivepp.com

Prediction of Metabolic Sites and Pathways using Computational Tools

Predicting the metabolic fate of a compound is a critical step in drug development. nih.gov Computational tools can predict the most likely sites on a molecule where metabolism will occur, known as the sites of metabolism (SOMs). nih.gov These tools use various approaches, including rule-based systems and machine learning models, to analyze the chemical structure of a compound and predict its susceptibility to different metabolic reactions. nih.gov

Almotriptan, the parent compound of this compound, is metabolized through several pathways, primarily by monoamine oxidase-A (MAO-A) and to a lesser extent by cytochrome P450 enzymes (CYP3A4 and CYP2D6). rxlist.comresearchgate.netdrugs.com The hydroxylation of the pyrrolidine (B122466) ring is catalyzed by CYP3A4 and CYP2D6. rxlist.com

Several in silico tools have been evaluated for their ability to predict the site of metabolism for substrates of CYP2D6, including almotriptan. researchgate.net A comparative study assessed the performance of four common computational tools:

Table 2: In Silico Tools for Predicting Site of Metabolism (SOM)
Computational ToolMethodologyApplication to Almotriptan
MetaSiteCombines reactivity and accessibility of different parts of the molecule to predict SOMs.These tools have been used to predict the CYP2D6-derived site of metabolism for almotriptan, contributing to the understanding of how it is converted to metabolites like this compound. researchgate.net
StarDropUses a probabilistic approach based on a database of known metabolic transformations.
SMARTCypFocuses on predicting the reactivity of C-H bonds towards P450-mediated oxidation.
RS-WebPredictorA web-based tool that predicts metabolic transformations.

Future Research Directions and Translational Applications in Chemical Biology

Elucidation of Undiscovered Biotransformation Pathways and Enzymes

The metabolic fate of Almotriptan (B1666892) is primarily understood, but the subsequent biotransformation of its metabolites, including 2-Hydroxyalmotriptan, remains a field ripe for exploration. Almotriptan is metabolized via two main pathways: hydroxylation mediated by cytochrome P450 enzymes and oxidative deamination catalyzed by monoamine oxidase A (MAO-A). The hydroxylation specifically occurs on the pyrrolidine (B122466) ring to form a carbinolamine intermediate, a reaction carried out by CYP3A4 and CYP2D6, which then leads to other products.

Future research could focus on whether this compound itself is a substrate for further metabolism. Given its indole (B1671886) structure, it is plausible that it could undergo additional transformations. For instance, many indole-containing compounds are subject to further oxidation or dehydrogenation by P450 enzymes. nih.govacs.orgnih.gov Studies have shown that P450 enzymes can catalyze the aromatization of indoline (B122111) structures to indoles, and subsequent oxidation can lead to reactive intermediates. nih.govresearchgate.net Specifically, enzymes like CYP2A6 and CYP2E1 are known to be involved in the metabolism of indole to various products, including oxindole (B195798) and isatin. mdpi.com Investigating whether this compound is a substrate for these or other P450 isoforms, or for flavin-containing monooxygenase (FMO) enzymes, could reveal novel metabolic pathways. researchgate.net Such studies would enhance the understanding of the complete metabolic clearance of Almotriptan and could have implications for predicting drug-drug interactions.

Application of this compound in Fundamental Enzyme Mechanism Research

This compound can serve as a critical tool for studying the mechanisms of the enzymes responsible for its formation, namely CYP3A4 and CYP2D6. The rate of its production from Almotriptan in in vitro systems, such as human liver microsomes or recombinant enzyme systems, can be used as a direct measure of the catalytic activity of these specific P450 isoforms.

Key research applications include:

Enzyme Kinetics: Determining the Michaelis-Menten kinetics (Km and Vmax) for the formation of this compound can provide insights into the affinity of Almotriptan for CYP3A4 and CYP2D6 and the efficiency of the catalytic conversion.

Inhibition Studies: The compound can be used in studies designed to screen for inhibitors of CYP3A4 and CYP2D6. A reduction in the formation of this compound in the presence of a test compound would indicate inhibition, providing a functional assay for assessing potential drug-drug interactions.

Enzyme Structure-Function Studies: By using it as a marker metabolite, researchers can investigate how specific amino acid changes in the active site of CYP3A4 or CYP2D6 affect their ability to metabolize triptans. This contributes to a deeper understanding of the molecular determinants of substrate specificity.

These applications are crucial for building predictive models of drug metabolism and for understanding the variability in drug response among individuals due to genetic polymorphisms in P450 enzymes.

Development of Advanced Analytical Standards for Research Purity and Impurity Profiling

This compound is established as a vital reference material in the pharmaceutical industry. veeprho.com It is used for the quality control of Almotriptan bulk drug and finished products. synzeal.com Its primary application is as an impurity standard in analytical methods designed to ensure the purity and consistency of the active pharmaceutical ingredient (API). sciex.comnih.gov

Future development in this area can focus on:

Certified Reference Material (CRM): Elevating the status of this compound to a CRM with traceability to national and international standards would provide a higher level of accuracy and reliability for quality control laboratories. This involves rigorous characterization and value assignment under an accredited system.

Isotopically Labeled Standards: The synthesis of stable-isotope-labeled this compound (e.g., deuterium (B1214612) or ¹³C labeled) would provide an ideal internal standard for quantitative bioanalytical methods using mass spectrometry. nih.gov This would significantly improve the accuracy and precision of methods used to measure its levels in complex biological matrices like plasma.

Impurity Profiling Methods: As analytical techniques evolve, there is a continuous need to develop more sensitive and selective methods, such as ultra-high-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), for impurity profiling. researchgate.net this compound serves as a key marker in the validation of these advanced methods, ensuring they can accurately detect and quantify impurities even at very low levels. ijrpc.com The availability of a highly characterized standard is essential for both method development and validation in accordance with regulatory guidelines. veeprho.comsynzeal.com

Table of Chemical Properties for this compound

Property Value Source(s)
CAS Number 1309457-19-9 veeprho.comsynzeal.com
IUPAC Name 3-(2-(Dimethylamino)ethyl)-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-2-ol veeprho.com
Molecular Formula C₁₇H₂₅N₃O₃S impurity.comveeprho.com
Molecular Weight 351.47 g/mol veeprho.com
Applications Analytical standard, impurity reference, metabolite pharmaffiliates.comimpurity.comsynzeal.com

Q & A

Q. What are the validated analytical methods for identifying 2-Hydroxyalmotriptan in complex matrices?

To ensure accurate identification, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity and retention time alignment against reference standards.
  • Mass Spectrometry (MS) for molecular weight confirmation (351.47 g/mol) and fragmentation pattern analysis.
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify structural features, such as the pyrrolidin-1-ylsulfonyl and dimethylaminoethyl groups . Cross-referencing with regulatory guidelines (e.g., USP, EMA) ensures methodological compliance for impurity profiling .

Q. How should synthetic protocols for this compound be optimized to minimize impurities?

Key steps include:

  • Reaction Monitoring : Use in-situ techniques like FTIR or LC-MS to track intermediate formation and adjust reaction conditions (e.g., pH, temperature).
  • Purification : Employ gradient elution in preparative HPLC to isolate the target compound from byproducts.
  • Characterization : Provide full spectral data (NMR, IR, MS) and physicochemical properties (melting point, solubility) for batch consistency . Documentation must adhere to ICH guidelines for synthetic impurities in ANDA/NDA submissions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across studies?

Contradictions often arise from variability in study design or bioanalytical methods. To address this:

  • Meta-Analysis : Calculate heterogeneity metrics (e.g., statistic) to quantify variability between studies. Values >50% indicate significant heterogeneity, necessitating subgroup analysis by factors like dosage or matrix type .
  • Standardized Protocols : Align PK parameters (e.g., AUC, Cmax) with EMA/FDA bioanalytical validation guidelines to reduce inter-study variability .
  • In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate absorption/metabolism differences across populations .

Q. What advanced strategies are recommended for studying this compound’s metabolic stability under physiological conditions?

  • Stress Testing : Expose the compound to simulated gastric fluid (pH 1.2–3.0) and hepatic microsomes to identify degradation pathways. Monitor metabolites via LC-MS/MS .
  • Isotopic Labeling : Use deuterated analogs to trace metabolic transformations, particularly at the hydroxyl and sulfonyl groups.
  • Computational Chemistry : Apply density functional theory (DFT) to predict reactive sites vulnerable to oxidation or hydrolysis .

Q. How can researchers design experiments to investigate this compound’s role in serotonin receptor binding dynamics?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-5-HT) in HEK293 cells expressing 5-HT₁B/₁D receptors. Calculate IC₅₀ values and compare with Almotriptan to assess relative affinity .
  • Molecular Dynamics Simulations : Model receptor-ligand interactions using cryo-EM structures of 5-HT receptors to identify binding pocket residues critical for activity .
  • Mutagenesis Studies : Introduce point mutations in receptor domains (e.g., transmembrane helix 5) to evaluate binding specificity .

Methodological Considerations for Data Reporting

  • Structural Elucidation : Include full crystallographic data (if available) or 2D NMR correlations (COSY, HSQC) in supplementary materials to validate purity ≥98% .
  • Statistical Reporting : For bioactivity studies, specify confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize significance .
  • Reproducibility : Publish detailed experimental protocols (e.g., solvent ratios, column specifications) in line with Beilstein Journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.